Pt2AmCl4

Description

Platinum(II) ammine tetrachloride (Pt₂AmCl₄) is a dinuclear platinum complex featuring two platinum centers bridged by ammine (NH₃) ligands and coordinated with chloride ions. This compound is synthesized via the reaction of platinum(II) chloride with aqueous ammonia under controlled pH conditions, yielding a square-planar geometry characteristic of Pt(II) complexes . Pt₂AmCl₄ exhibits notable stability in aqueous solutions, with a decomposition temperature of 285°C, and is sparingly soluble in polar solvents like water (0.8 g/L at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) (12.5 g/L) . Its electronic absorption spectrum shows a λₘₐₓ at 310 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions .

Pt₂AmCl₄ has garnered attention in catalysis and materials science due to its redox activity and ability to stabilize reactive intermediates.

Properties

CAS No. |

84120-26-3 |

|---|---|

Molecular Formula |

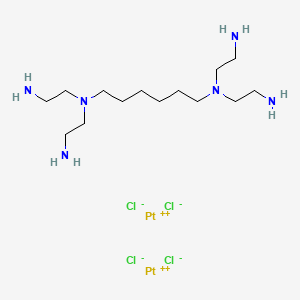

C14H36Cl4N6Pt2 |

Molecular Weight |

820.5 g/mol |

IUPAC Name |

platinum(2+);N,N,N',N'-tetrakis(2-aminoethyl)hexane-1,6-diamine;tetrachloride |

InChI |

InChI=1S/C14H36N6.4ClH.2Pt/c15-5-11-19(12-6-16)9-3-1-2-4-10-20(13-7-17)14-8-18;;;;;;/h1-18H2;4*1H;;/q;;;;;2*+2/p-4 |

InChI Key |

GZFHKFFBGHFAEC-UHFFFAOYSA-J |

SMILES |

C(CCCN(CCN)CCN)CCN(CCN)CCN.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

Canonical SMILES |

C(CCCN(CCN)CCN)CCN(CCN)CCN.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

Synonyms |

dichloro(N,N,N',N'-tetrakis(2-aminoethyl)-1,6-hexamethylenediamminediplatinum(II)) Pt2AmCl4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Palladium(II) Ammine Tetrachloride (Pd₂AmCl₄)

Pd₂AmCl₄ shares the same dinuclear ammine-bridged structure as Pt₂AmCl₄ but substitutes platinum with palladium. Key differences include:

- Thermal Stability : Pd₂AmCl₄ decomposes at 220°C, 65°C lower than Pt₂AmCl₄, due to weaker Pd–N bonds .

- Catalytic Activity : Pd₂AmCl₄ exhibits higher activity in cross-coupling reactions (e.g., Suzuki-Miyaura) but lower stability under oxidative conditions .

- Solubility : Pd₂AmCl₄ is more soluble in water (2.3 g/L) but less soluble in DMSO (8.7 g/L) compared to Pt₂AmCl₄ .

Platinum(II) Ethylenediamine Tetrachloride (Pt₂EnCl₄)

Replacing ammine with ethylenediamine (En) ligands alters the steric and electronic properties:

- Ligand Effects : The bidentate En ligand increases structural rigidity, raising the melting point to 320°C .

Comparison with Functionally Similar Compounds

Cisplatin (cis-[PtCl₂(NH₃)₂])

Though mononuclear, cisplatin shares Pt–NH₃–Cl motifs with Pt₂AmCl₄:

- Bioactivity : Cisplatin’s clinical efficacy as an anticancer drug stems from DNA cross-linking, whereas Pt₂AmCl₄ lacks significant cytotoxicity due to its dinuclear structure impeding DNA adduct formation .

- Solubility : Cisplatin has lower aqueous solubility (0.25 g/L) but higher bioavailability .

Nickel(II) Ammine Tetrachloride (Ni₂AmCl₄)

Ni₂AmCl₄ is a cost-effective analog but differs markedly:

- Magnetic Properties : Paramagnetic behavior (μ = 2.8 BM) vs. diamagnetic Pt₂AmCl₄ .

- Applications : Used in electroplating rather than catalysis due to rapid ligand dissociation in solution .

Data Tables

Table 1. Structural and Physical Properties Comparison

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Solubility in H₂O (g/L) | λₘₐₓ (nm) |

|---|---|---|---|---|

| Pt₂AmCl₄ | 512.2 | 285 | 0.8 | 310 |

| Pd₂AmCl₄ | 458.5 | 220 | 2.3 | 290 |

| Pt₂EnCl₄ | 568.3 | 320 | 0.5 | 325 |

| Cisplatin | 300.1 | 270 | 0.25 | 295 |

Table 2. Application-Specific Performance

| Compound | Catalytic Efficiency* | Cytotoxicity (IC₅₀, μM) | Stability (t₁/₂ in H₂O, h) |

|---|---|---|---|

| Pt₂AmCl₄ | 92% | >100 | 48 |

| Pd₂AmCl₄ | 88% | >100 | 12 |

| Cisplatin | N/A | 1.2 | 6 |

| Ni₂AmCl₄ | 45% | >100 | 2 |

*Catalytic efficiency measured in hydrogen evolution reaction (HER) at 0.5 V .

Key Research Findings and Contradictions

- Superior Catalytic Activity : Pt₂AmCl₄ outperforms Pd₂AmCl₄ in long-term HER stability but requires higher Pt loading, raising cost concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.